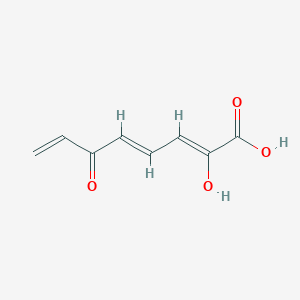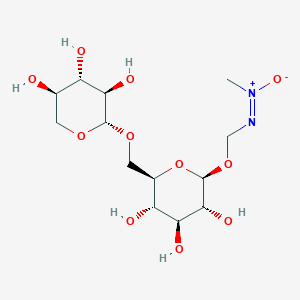
Macrozemin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macrozamin is a naturally occurring and rare pyrrolizidine alkaloid that is isolated from the seeds of the plants from the Boraginaceae family. It is a major constituent principle of Cycads . Macrozamin has carcinogenic, mutagenic, teratogenic, and neurotoxic properties .
Molecular Structure Analysis
Macrozamin has a molecular formula of C13H24N2O11 . Its average mass is 384.336 Da and its monoisotopic mass is 384.138000 Da . It has 9 of 9 defined stereocenters .Physical And Chemical Properties Analysis
Macrozamin has a density of 1.9±0.1 g/cm3, a boiling point of 660.4±65.0 °C at 760 mmHg, and a flash point of 353.2±34.3 °C . It has 13 H bond acceptors, 6 H bond donors, and 6 freely rotating bonds . Its polar surface area is 199 Å2 .Scientific Research Applications
Taxonomic Significance
Macrozamin, a methylazoxymethanol glycoside found in cycads, has been studied for its taxonomic significance. The concentration of macrozamin in seeds of various cycad species shows taxonomic relevance at the generic level, indicating its potential use in understanding the taxonomy and evolution of cycads (Moretti, Sabato, & Gigliano, 1983).
Content Determination in Traditional Medicine
Research has focused on determining the content of macrozamin in Rhizoma Heterosmilacis, a plant used in traditional Chinese medicine. Methods like HPLC and UV spectrophotometry have been developed for accurate measurement of macrozamin content, which is crucial for the scientific evaluation of this traditional medicinal plant (Yang Zhen-qiu, 2012).
Neurotoxic and Carcinogenic Effects
The South African cycad species, including Encephalartos lanatus, which contains macrozamin, have been investigated for their toxic and carcinogenic properties. Studies have revealed that macrozamin is a potent hepatotoxin and carcinogen, emphasizing the importance of understanding its effects on health and safety (R. Tustin, 1983).
Effects on Symbiotic Organisms
The presence and effects of macrozamin in the Australian cycad Macrozamia riedlei were studied. It was found that macrozamin, along with cycasin, inhibits certain activities in Nostoc PCC 73102, a nitrogen-fixing cyanobacterium. This highlights the broader ecological impact of macrozamin beyond its host plant (Lindblad, Tadera, & Yagi, 1990).
Rapid Determination Techniques
A novel method using near-infrared diffused reflection spectroscopy (NIRS) for rapid determination of macrozamin in Heterosmilacis japonicae rhizoma has been developed. This advancement is significant for quickly obtaining chemical information, which is essential in the manufacturing of certain Chinese patent drugs (Zhao Fc et al., 2014).
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Macrozamin involves the condensation of two molecules of 2,4-dihydroxybenzoic acid (DHBA) to form a dimeric structure. This dimeric structure is then oxidized to form the final product, Macrozamin.", "Starting Materials": [ "2,4-dihydroxybenzoic acid (DHBA)", "Oxidizing agent" ], "Reaction": [ "Step 1: Two molecules of DHBA are condensed in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the dimeric structure.", "Step 2: The dimeric structure is then oxidized using an oxidizing agent such as potassium permanganate (KMnO4) or sodium periodate (NaIO4) to form the final product, Macrozamin.", "Step 3: The product is then purified using techniques such as column chromatography or recrystallization." ] } | |
CAS RN |
6327-93-1 |
Molecular Formula |
C13H24N2O11 |
Molecular Weight |
384.34 g/mol |
IUPAC Name |
(Z)-methyl-oxido-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxymethylimino]azanium |
InChI |
InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/b15-14- |
InChI Key |
DQCANINXHQSIAW-PFONDFGASA-N |
Isomeric SMILES |
C/[N+](=N/COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)/[O-] |
SMILES |
C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |
Canonical SMILES |
C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |
synonyms |
macrozamin methylazoxymethanol-beta-primeveroside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of macrozamin?
A1: Macrozamin possesses the molecular formula C13H21N2O11 and a molecular weight of 397.32 g/mol. []
Q2: Are there any notable spectroscopic characteristics of macrozamin?
A2: Structural elucidation of macrozamin has been aided by techniques like X-ray diffraction, revealing its crystal structure. [] Additionally, techniques like high-performance liquid chromatography (HPLC) are employed for its isolation and quantification. [, ]
Q3: How does macrozamin exert its toxic effects?
A3: Macrozamin, upon ingestion, is metabolized into methylazoxymethanol (MAM). [] MAM is a known genotoxin, causing DNA damage that can lead to cell death and potentially contribute to the development of cancer. [, ]
Q4: What specific types of DNA damage are associated with MAM exposure?
A4: Studies in animal models have shown that MAM exposure can induce various DNA lesions, including DNA strand breaks, DNA-protein crosslinks, and alterations in DNA methylation patterns. []
Q5: Which organs are particularly susceptible to macrozamin-induced toxicity?
A5: Macrozamin primarily targets the liver, causing hepatotoxicity. [] Studies have also shown its potential to induce renal mesenchymal tumors and, in some cases, hepatocellular carcinoma. []
Q6: In which plant species is macrozamin found?
A6: Macrozamin is primarily found in cycads, ancient seed plants belonging to the Cycadales order. [, ] Its distribution varies among species, with some containing higher concentrations than others. []
Q7: What is the proposed biological function of macrozamin in cycads?
A7: Macrozamin, along with another azoxyglycoside, cycasin, is believed to serve as a defense mechanism against herbivores. [] Their presence is thought to deter feeding by insects and other animals. [, ]
Q8: What methods are commonly used for the detection and quantification of macrozamin?
A8: High-performance liquid chromatography (HPLC) is widely used for both the isolation and quantification of macrozamin in plant samples. [, , ] This technique allows for accurate measurement even in the presence of other related compounds.
Q9: Are there any ongoing investigations into the potential pharmacological applications of macrozamin or its derivatives?
A9: While macrozamin itself is known for its toxicity, research on related compounds like cycasin suggests potential applications in understanding neurodegenerative diseases and brain development. [] Further research is needed to explore possible therapeutic uses while mitigating toxicity concerns.
Q10: Is there evidence of resistance mechanisms to macrozamin in any organisms?
A10: Certain insects, particularly those specialized in feeding on cycads, have evolved mechanisms to tolerate and even sequester macrozamin and cycasin, utilizing these toxins for their own defense. [, ]
Q11: Are there any known environmental concerns associated with macrozamin?
A11: Given its toxicity to animals, uncontrolled release of macrozamin into the environment could potentially harm wildlife, particularly herbivores that may consume cycad plant material. [, ]
Q12: What are potential areas for future research on macrozamin?
A12: Further investigation into the biosynthesis of macrozamin within cycads could be valuable. [] Additionally, exploring the structure-activity relationships of macrozamin and its analogues could help in understanding its toxicity and potential for developing less toxic derivatives for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



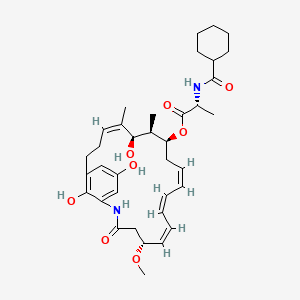
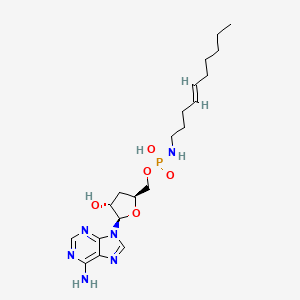
![9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1237360.png)
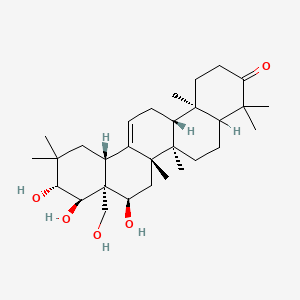
![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)
![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)
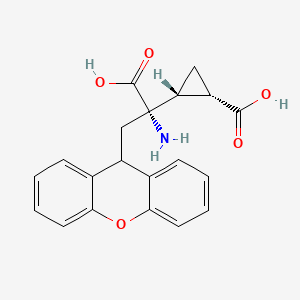
![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)
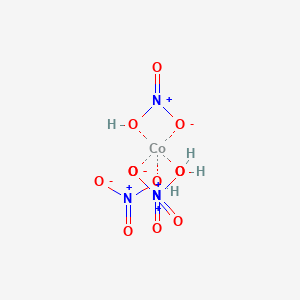
![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)
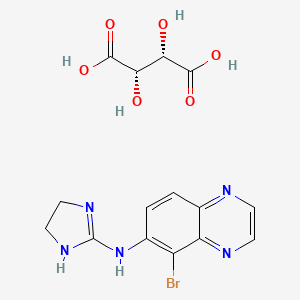
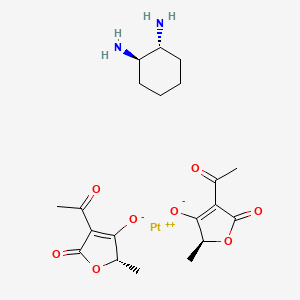
![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)
